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molecular formula C9H8BrF3O B116366 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene CAS No. 156605-95-7

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene

Cat. No. B116366
M. Wt: 269.06 g/mol
InChI Key: SMBKTJHPNAJJOC-UHFFFAOYSA-N
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Patent
US07687515B2

Procedure details

A stirred suspension of 4-bromo-3-trifluoromethyl-phenol (117.6 g, 0.49 mol) iodoethane (77.6 g, 0.49 mol) and potassium carbonate (101.2 g, 0.73 mol) in acetonitrile (600 ml) was heated to reflux for 2.5 hours. The mixture was concentrated under reduced pressure before partitioning between dichloromethane (1 litre) and water (1 litre). The organic phase was collected and dried over magnesium sulfate before concentration under reduced pressure to afford 4-bromo-1-ethoxy-3-trifluoromethyl-benzene (126.97 g). 1H NMR (CDCl3): δ 7.66 (s, 1H) 7.56 (d, 1H) 6.86 (s, 1H) 4.09 (q, 2H) 1.44 (t, 3H).
Quantity
117.6 g
Type
reactant
Reaction Step One
Quantity
101.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].C(=O)([O-])[O-].[K+].[K+].[C:19](#N)[CH3:20]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:19][CH3:20])=[CH:4][C:3]=1[C:9]([F:10])([F:11])[F:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
117.6 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)C(F)(F)F
Name
Quantity
101.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 hours
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
before partitioning between dichloromethane (1 litre) and water (1 litre)
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate before concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OCC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 126.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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